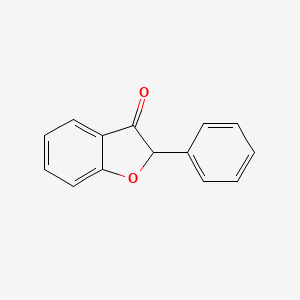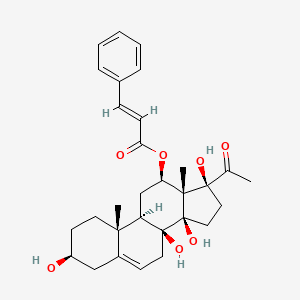
Kidjolanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kidjolanin is a polyoxygenated pregnane derivative with the molecular formula C30H38O7 and a molecular weight of 510.6 g/mol . It is a cinnamoyl ester of a polyoxygenated pregnane derivative, isolated from the stems of Marsdenia tomentosa . This compound is known for its bioactivity and is used primarily in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
Kidjolanin can be synthesized through the hydrolysis of crude glycosides followed by repeated silica gel column chromatography and preparative thin-layer chromatography . The reaction conditions involve mild acid hydrolysis to obtain the aglycone mixture, which is then purified to yield this compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
Kidjolanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
Kidjolanin has several scientific research applications, including:
作用機序
The mechanism of action of Kidjolanin involves its interaction with specific molecular targets and pathways. This compound is known to interact with various enzymes and receptors, leading to its bioactivity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and enzyme inhibition .
類似化合物との比較
Similar Compounds
- 12-O-benzoylsarcostin
- 12-O-benzoyldeacylmetaplexigenin
- 12-O-benzoyltayloron
- 12-O-(E)-cinnamoyltayloron
Uniqueness
Kidjolanin is unique due to its specific structure and bioactivity. It is a cinnamoyl ester of a polyoxygenated pregnane derivative, which distinguishes it from other similar compounds. Its specific interactions with molecular targets and pathways also contribute to its uniqueness .
特性
CAS番号 |
38395-01-6 |
|---|---|
分子式 |
C30H38O7 |
分子量 |
510.6 g/mol |
IUPAC名 |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H38O7/c1-19(31)28(34)15-16-30(36)27(28,3)24(37-25(33)10-9-20-7-5-4-6-8-20)18-23-26(2)13-12-22(32)17-21(26)11-14-29(23,30)35/h4-11,22-24,32,34-36H,12-18H2,1-3H3/b10-9+/t22-,23+,24+,26-,27+,28+,29-,30+/m0/s1 |
InChIキー |
NXDYHYDLOHUSEW-IPLGTIBPSA-N |
異性体SMILES |
CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)/C=C/C5=CC=CC=C5)C)O)O |
正規SMILES |
CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


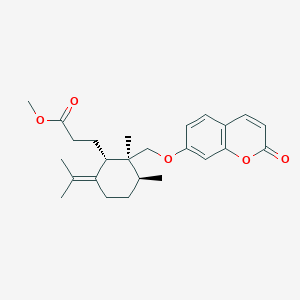
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
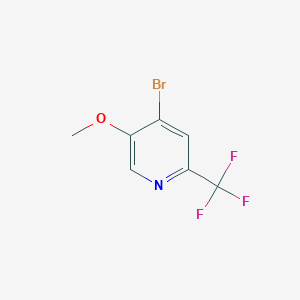
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
silane](/img/structure/B14142436.png)
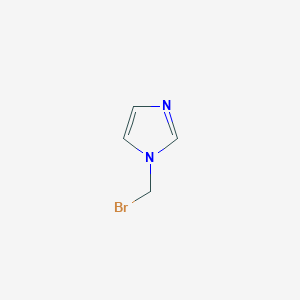
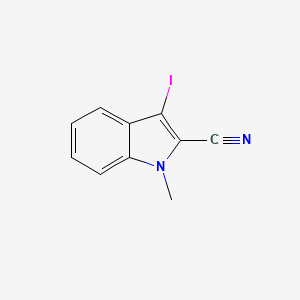
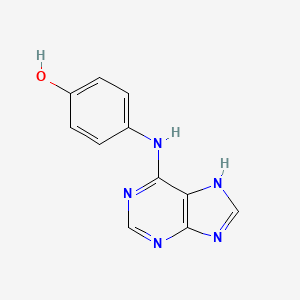
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)
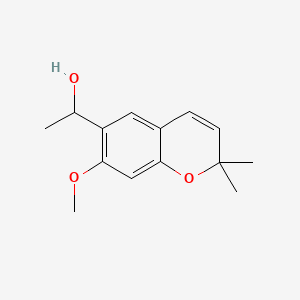
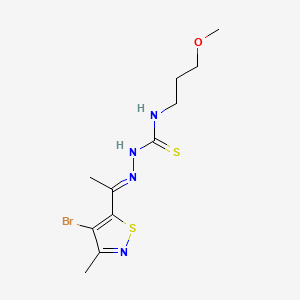
![1-(Methylthio)-4-[(phenylmethyl)thio]benzene](/img/structure/B14142495.png)
